molecular formula C9H10BrN B3089969 3-(3-Bromophenyl)azetidine CAS No. 1203681-56-4

3-(3-Bromophenyl)azetidine

Cat. No.: B3089969
CAS No.: 1203681-56-4
M. Wt: 212.09
InChI Key: WPOFMMYMUYTYGR-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a bromophenyl substituent at the third position. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics .

Mechanism of Action

Target of Action

3-(3-Bromophenyl)azetidine is a type of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom Azetidines are known to be important building blocks for polyamines , which play crucial roles in various biological processes.

Mode of Action

Azetidines are known for their unique reactivity driven by a considerable ring strain . This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines, including this compound, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Polyamines are involved in various biochemical pathways, including cell growth and differentiation, gene expression, ion channel regulation, and intracellular signaling .

Result of Action

The resulting polymers from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

The action of this compound, like other azetidines, can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the ring strain of azetidines can be triggered under appropriate reaction conditions . Additionally, the stability of the compound can be affected by environmental factors, as suggested by its predicted properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromophenylamine with ethylene oxide, followed by cyclization to form the azetidine ring . Another approach involves the use of aziridines, which can be converted to azetidines through ring expansion reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the cyclization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity.

Properties

IUPAC Name

3-(3-bromophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFMMYMUYTYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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